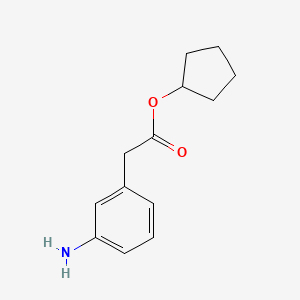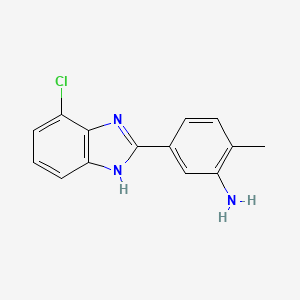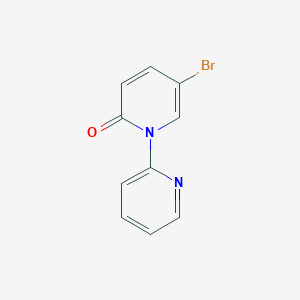
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one
Descripción general
Descripción
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one, also known as 5-bromo-1-pyridin-2-yl-2-pyridone and 5-bromo-1-pyridin-2-ylpyridin-2-one, is an organic compound with a molecular formula of C7H6BrNO. It is a white solid that is slightly soluble in water and miscible with most organic solvents. This compound is an important building block for organic synthesis and has been used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species, such as carbonyl groups in organic compounds, to form new covalent bonds. It is also believed that the compound can act as an acid and can abstract protons from organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. In vitro studies have shown that the compound can inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, the compound has been shown to have weak antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one in laboratory experiments include its low cost, availability, and ease of synthesis. The compound is also relatively stable and is not prone to hydrolysis or oxidation. However, the compound can be toxic if inhaled or ingested and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one. These include further research into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, the compound could be used as a starting material for the synthesis of new heterocyclic compounds. Finally, the compound could be used as a catalyst in organic synthesis reactions.
Aplicaciones Científicas De Investigación
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds such as triazoles, imidazoles, and pyridines. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents. In addition, 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-oneridin-2-yl-2-pyridone has been used in the synthesis of various organic dyes and pigments.
Propiedades
IUPAC Name |
5-bromo-1-pyridin-2-ylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-5-10(14)13(7-8)9-3-1-2-6-12-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGZUMJWHZABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

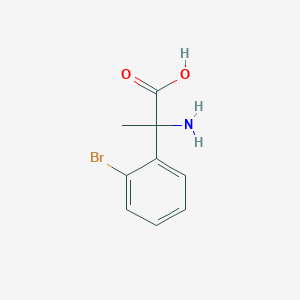
![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)

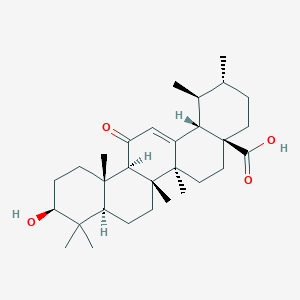
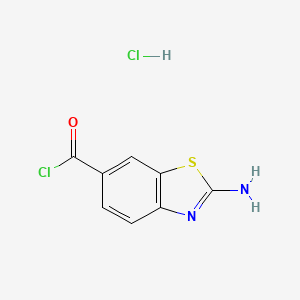
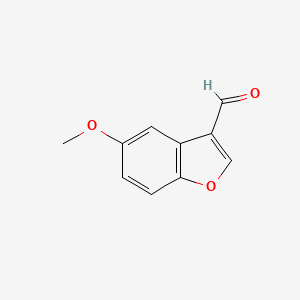

![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)


